molecular formula C18H19N3O3S B3984361 2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide

2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide

Cat. No.: B3984361
M. Wt: 357.4 g/mol
InChI Key: BGYDBTGFLHQWPK-UHFFFAOYSA-N
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Description

2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group, a pyrrolidine ring, and a phenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The nitro group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to a substitution reaction with pyrrolidine under basic conditions to form the pyrrolidinyl derivative. Finally, the sulfanyl group is introduced through a thiolation reaction, and the phenylacetamide moiety is attached via an acylation reaction using acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Pyrrolidine, other amines, suitable solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced nitro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidinyl and phenylacetamide moieties may contribute to the compound’s binding affinity to target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Barium compounds: Used in various industrial processes.

Uniqueness

2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-18(19-14-6-2-1-3-7-14)13-25-17-12-15(20-10-4-5-11-20)8-9-16(17)21(23)24/h1-3,6-9,12H,4-5,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYDBTGFLHQWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide
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2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide
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2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide
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2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide
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2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide
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2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-N-phenylacetamide

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